molecular formula C20H38N4O7 B14381447 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- CAS No. 89863-13-8

6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-

Katalognummer: B14381447
CAS-Nummer: 89863-13-8
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: CCGQSJDPZXRZOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms. This compound is known for its cage-like three-dimensional structure, which makes it an interesting subject for various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: The use of advanced equipment and automation can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple oxygen and nitrogen atoms in the compound .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- involves its ability to form stable complexes with metal ions. This complexation can influence various biochemical pathways and molecular targets, making it useful in both biological and chemical applications . The compound’s cage-like structure allows it to encapsulate metal ions, thereby altering their reactivity and availability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: What sets 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl- apart from these similar compounds is its unique combination of oxygen and nitrogen atoms in a cage-like structure. This configuration provides it with exceptional complexation abilities and stability, making it highly valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

89863-13-8

Molekularformel

C20H38N4O7

Molekulargewicht

446.5 g/mol

IUPAC-Name

3,9-dimethyl-6,14,17,22,25-pentaoxa-1,3,9,11-tetrazabicyclo[9.8.8]heptacosane-2,10-dione

InChI

InChI=1S/C20H38N4O7/c1-21-3-9-27-10-4-22(2)20(26)24-7-13-30-17-15-28-11-5-23(19(21)25)6-12-29-16-18-31-14-8-24/h3-18H2,1-2H3

InChI-Schlüssel

CCGQSJDPZXRZOL-UHFFFAOYSA-N

Kanonische SMILES

CN1CCOCCN(C(=O)N2CCOCCOCCN(C1=O)CCOCCOCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.